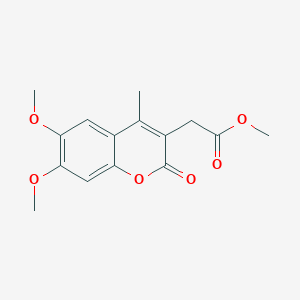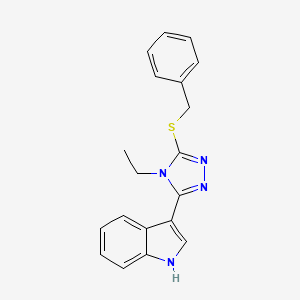![molecular formula C21H22N4O5S B2512285 N-(4-(4-acetilpiperazina-1-carbonil)-5,6-dihidro-4H-ciclopenta[d]tiazol-2-il)benzo[d][1,3]dioxol-5-carboxamida CAS No. 955734-07-3](/img/structure/B2512285.png)
N-(4-(4-acetilpiperazina-1-carbonil)-5,6-dihidro-4H-ciclopenta[d]tiazol-2-il)benzo[d][1,3]dioxol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C21H22N4O5S and its molecular weight is 442.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Resultados: Entre los derivados sintetizados, el compuesto 14p demostró fuertes efectos inhibitorios sobre la enzima PARP-1 (IC50 = 0.023 μM), comparable a Olaparib (un inhibidor de PARP conocido). Los derivados sustituidos con anillo de furano (14n-14q) mostraron la mejor actividad inhibitoria de PARP-1 .
- Resultados: Estos derivados exhiben alta selectividad y focalización, lo que sugiere un potencial como agentes específicos para el cáncer .
- Resultados: La unión de hidrógeno fue esencial para la inhibición de PARP-1. Los grupos electronegativos fuertes (por ejemplo, anillo de furano) en la cadena lateral del benzimidazol mejoraron la actividad inhibitoria .
Inhibición de la Poli(ADP-Ribosa) Polimerasa (PARP)
Actividad Antiproliferativa
Estudios de Acoplamiento Molecular
En resumen, este compuesto muestra promesa en la terapia contra el cáncer, enfermedades neurodegenerativas, investigación antiviral y radiosensibilización. Se requieren estudios adicionales para explorar todo su potencial y optimizar sus propiedades para aplicaciones clínicas . 🌟
Mecanismo De Acción
Target of Action
The primary target of this compound is the Poly (ADP-ribose) polymerase 1 (PARP-1) . PARP-1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
The compound interacts with PARP-1 by binding to its active site, inhibiting its enzymatic activity . The molecular docking method was used to explore the binding mode of the compound and PARP-1, and it was found that the formation of a hydrogen bond was essential for PARP-1 inhibition activities .
Biochemical Pathways
The inhibition of PARP-1 by this compound affects the DNA repair pathway. PARP-1 is involved in the base excision repair (BER) pathway, a key pathway responsible for repairing single-strand breaks in DNA . By inhibiting PARP-1, this compound prevents the repair of DNA damage, leading to the accumulation of DNA strand breaks .
Pharmacokinetics
The compound’s inhibitory activity against parp-1 and its cellular inhibitory effects against brca-1 deficient cells (mda-mb-436) and wild cells (mcf-7) were evaluated . This suggests that the compound has the ability to penetrate cells and interact with its target, indicating good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of PARP-1, leading to the accumulation of DNA damage. This can lead to cell death, particularly in cancer cells that are deficient in other DNA repair pathways . The compound displayed good antiproliferative activity on MDA-MB-436 cells and inactivity on MCF-7 cells, indicating that it has high selectivity and targeting .
Análisis Bioquímico
Biochemical Properties
In biochemical reactions, N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide interacts with PARP-1, an enzyme involved in DNA repair and programmed cell death . The compound has been shown to inhibit the activity of PARP-1, suggesting that it may interact with this enzyme and potentially other biomolecules .
Cellular Effects
The compound has been evaluated for its inhibitory activity against BRCA-1 deficient cells (MDA-MB-436) and wild cells (MCF-7) . The results indicated that the compound displayed good antiproliferation activity on MDA-MB-436 cells and inactivity on MCF-7 cells . This suggests that N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves binding interactions with PARP-1 . The molecular docking method was used to explore the binding mode of the compound and PARP-1, and it was implied that the formation of a hydrogen bond was essential for PARP-1 inhibition activities .
Propiedades
IUPAC Name |
N-[4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-12(26)24-6-8-25(9-7-24)20(28)14-3-5-17-18(14)22-21(31-17)23-19(27)13-2-4-15-16(10-13)30-11-29-15/h2,4,10,14H,3,5-9,11H2,1H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUZJOYQYQDZSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-ethenylphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2512203.png)


![3-[(adamantan-1-yl)amino]-1-(4-ethylphenyl)pyrrolidine-2,5-dione](/img/structure/B2512207.png)
![4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2512210.png)
![3-(Furan-2-yl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine](/img/structure/B2512213.png)
![2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2512214.png)
![9-(4-ethoxyphenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2512216.png)
![4-isopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2512218.png)

![4-nitro-N-[3-oxo-3-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)propyl]benzamide](/img/structure/B2512221.png)


![Pyrazolo[1,5-a]pyrimidine-3-amidoxime](/img/structure/B2512225.png)
